molecular formula C10H22O4 B3195317 1,1,1-Triethoxy-3-methoxypropane CAS No. 89609-27-8

1,1,1-Triethoxy-3-methoxypropane

Cat. No.: B3195317
CAS No.: 89609-27-8
M. Wt: 206.28 g/mol
InChI Key: ASHZMAOLSNCSOU-UHFFFAOYSA-N
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Description

1,1,1-Triethoxy-3-methoxypropane is an ether derivative of propane featuring three ethoxy groups (-OCH₂CH₃) at the first carbon and a methoxy group (-OCH₃) at the third carbon. These analogs are widely used in organic synthesis, pharmaceuticals, and material science due to their reactivity and stability .

Properties

CAS No.

89609-27-8

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

1,1,1-triethoxy-3-methoxypropane

InChI

InChI=1S/C10H22O4/c1-5-12-10(13-6-2,14-7-3)8-9-11-4/h5-9H2,1-4H3

InChI Key

ASHZMAOLSNCSOU-UHFFFAOYSA-N

SMILES

CCOC(CCOC)(OCC)OCC

Canonical SMILES

CCOC(CCOC)(OCC)OCC

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorinated Analogs : Recent studies highlight 3,3-Diethoxy-1,1,1-trifluoropropane as a precursor for agrochemicals and liquid crystals, leveraging its trifluoromethyl group’s electron-deficient nature .
  • Safety Profiles : Methoxy-dominant compounds (e.g., 1,1,3,3-Tetramethoxypropane ) generally exhibit lower toxicity compared to halogenated analogs, aligning with trends observed in toxicological databases .
  • Market Availability : Suppliers like Veeprho and GLPBIO prioritize fluorinated and methoxy/ethoxy derivatives for research-scale applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1-Triethoxy-3-methoxypropane, and how can its structural integrity be verified?

  • Synthesis : Use nucleophilic substitution reactions under anhydrous conditions, leveraging ethoxide and methoxide precursors. Monitor reaction progress via thin-layer chromatography (TLC).
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on chemical shifts for ethoxy (δ ~1.2 ppm for CH3_3, δ ~3.5 ppm for OCH2_2) and methoxy groups (δ ~3.3 ppm). Mass spectrometry (MS) can validate molecular weight .

Q. How should this compound be handled and stored to maintain stability?

  • Storage : Store at 2–8°C in airtight, amber vials to prevent hydrolysis or oxidation. Use inert gas (e.g., argon) for long-term storage of bulk material.
  • Handling : Prepare stock solutions in anhydrous solvents (e.g., dry THF or DCM) to avoid moisture-induced degradation. Pre-cool solvents to 4°C for improved solubility .

Q. What analytical techniques are critical for assessing purity, and how can contaminants be minimized?

  • Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts.
  • Contaminant Mitigation : Recrystallize from hexane/ethyl acetate mixtures. Ensure precursor purity (>98%) and use molecular sieves during synthesis .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the reactivity of this compound in cross-coupling reactions?

  • Temperature Effects : Elevated temperatures (>60°C) accelerate hydrolysis of ethoxy groups, reducing selectivity. Optimize at 25–40°C for controlled reactivity.
  • pH Sensitivity : Acidic conditions (pH < 4) promote protonation of methoxy oxygen, enhancing electrophilicity. Neutral or mildly basic conditions (pH 7–9) stabilize intermediates in SN2 mechanisms .

Q. What solvent systems stabilize this compound during prolonged reactions, and how does solvent polarity affect its stability?

  • Stability : Non-polar solvents (e.g., toluene) reduce hydrolysis but may limit solubility. Polar aprotic solvents (e.g., DMF) improve solubility but require strict anhydrous conditions.
  • Data : Solubility in toluene is ~50 mg/mL at 25°C, while DMF achieves >200 mg/mL. Monitor decomposition via 1H NMR^1 \text{H NMR} peak broadening over time .

Q. How does the electronic influence of ethoxy vs. methoxy substituents affect regioselectivity in nucleophilic attacks?

  • Electronic Effects : Ethoxy groups are stronger electron donors than methoxy, directing nucleophiles to the less hindered position (C-3 methoxy site). DFT calculations can map electrostatic potential surfaces to predict reactivity.
  • Case Study : Compare with 1,1,1-Trifluoro-3,3-dimethoxypropane, where electron-withdrawing CF3_3 groups shift selectivity to ethoxy sites .

Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives of this compound?

  • 2D NMR : Use HSQC and HMBC to correlate methoxy protons with adjacent carbons. NOESY identifies spatial proximity between ethoxy and methoxy groups.
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives. Compare with PubChem data for analogous compounds (e.g., 3,3-diethoxy-1,1,1-trifluoropropane) .

Q. How can conflicting data on reaction yields be reconciled when scaling up synthesis?

  • Root Cause Analysis : Identify batch-specific impurities (e.g., residual catalysts) via ICP-MS or EDX. Optimize stoichiometry using Design of Experiments (DoE) to account for non-linear scaling effects.
  • Case Study : Purity >98% (via HPLC) correlates with >80% yield in small-scale reactions but drops to 60% at pilot scale due to heat transfer inefficiencies .

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